Compound Description: 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA) is a low molecular weight agent identified as a new cause of occupational asthma, rhinitis, and contact urticaria. [] Research suggests it may trigger these allergic diseases through IgE-mediated mechanisms. []
Relevance: Similar to 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, BCMBA belongs to the substituted benzoic acid class and shares a 2-chloro substitution on the benzene ring. The presence of halogens and other functional groups in both compounds highlights their potential for biological activity and toxicological study. []
2-Chloro-4-nitrobenzoic Acid (2c4n)
Compound Description: 2-Chloro-4-nitrobenzoic acid (2c4n) is known for its antiviral properties, particularly against HIV, and its ability to stimulate immune responses in cases of immunodeficiency. [] It serves as a valuable building block in crystal engineering for creating molecular salts and cocrystals. []
Relevance: This compound, like 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, is a substituted benzoic acid derivative. Both compounds share the 2-chloro substitution on the benzene ring. The exploration of 2c4n's halogen bonds in crystal structures offers valuable insights for understanding potential intermolecular interactions of the target compound. []
2-Chloro-4-(methylsulfonyl)benzoic Acid
Compound Description: This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [] Efficient and high-purity synthesis routes are crucial for its production. []
Relevance: This compound is structurally similar to 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, sharing the 2-chloro and 4-substituted pattern on the benzene ring. The focus on its synthetic methods highlights the importance of developing efficient routes for similar substituted benzoic acid derivatives. []
Compound Description: Efipladib, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), demonstrates efficacy in various in vitro and in vivo models of inflammation. [] Its development highlights the importance of optimizing the C3 substituent and phenylmethane sulfonamide regions for potent cPLA2α inhibition. []
Relevance: Although structurally more complex, Efipladib shares the core benzoic acid moiety with 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid. The extensive structure-activity relationship studies on efipladib provide insights for optimizing the target compound's structure to enhance its potential biological activities. []
Compound Description: AA-115/APG-115 is a potent and orally active murine double minute 2 (MDM2) inhibitor currently undergoing clinical trials for cancer treatment. [] Its structure, featuring a spirooxindole scaffold with specific substituents, demonstrates high affinity for MDM2 and exhibits promising antitumor activity in vivo. []
Relevance: While structurally distinct, AA-115/APG-115 shares the carboxylic acid functional group with 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid. Although their biological targets differ, the emphasis on structure-activity relationships in developing AA-115/APG-115 underscores the importance of optimizing the target compound's structure for desired biological effects. []
Compound Description: CBA is a potential inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. [] Studies in canine ventricular cardiomyocytes suggest that CBA affects cardiac electrophysiology, potentially by inhibiting TRPM4, Ito, and INa, L currents. []
Relevance: CBA shares the benzoic acid core structure with 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, highlighting the relevance of benzoic acid derivatives in pharmacological research. Investigating CBA's electrophysiological effects and potential off-target interactions provides valuable insights for studying the target compound's biological activities. []
Compound Description: t-AUCB is a soluble epoxide hydrolase (sEH) inhibitor with demonstrated neuroprotective effects in a rat model of ischemic stroke. [] Its mechanism of action likely involves increasing the availability of protective epoxyeicosatrienoic acids (EETs) by inhibiting their degradation. [, ]
Relevance: Though structurally different, t-AUCB shares the benzoic acid core with 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, highlighting the therapeutic potential of benzoic acid derivatives. Research on t-AUCB's neuroprotective effects through sEH inhibition provides a basis for exploring potential applications of the target compound in similar therapeutic areas. [, ]
Compound Description: Compound 1 displays selective anti-proliferative and cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-468. [] Its mechanism of action involves inducing cell cycle arrest and apoptosis, suggesting potential as an anticancer agent for breast cancer therapy. []
Relevance: Like 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, Compound 1 is a 4-substituted benzoic acid derivative. The study on Compound 1's anticancer activity highlights the potential of exploring the target compound's effects on cancer cell growth and survival. []
Compound Description: MX, a potent mutagen identified in chlorinated water, raises concerns about its potential carcinogenicity. [, ] Its presence in drinking water highlights the need for effective methods for its detection and removal. [, ]
Relevance: While not a benzoic acid derivative, MX's presence in chlorinated water is relevant to 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid due to the shared presence of chlorine atoms. This connection underscores the importance of assessing the environmental fate and potential toxicity of halogenated compounds, including the target compound. [, ]
2-Chloro-4-methylthiobutanoic acid (CMBA)
Compound Description: CMBA is a mutagen formed from methionine in the presence of salt and nitrite, particularly under acidic conditions. [] Its discovery in salted, pickled fish suggests a potential role for salt in gastric carcinogenesis. []
Relevance: Similar to 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, CMBA is a chlorinated compound, emphasizing the need for evaluating the potential toxicity and environmental impact of such compounds. The study on CMBA's formation and mutagenicity emphasizes the complex interplay of dietary factors and chemical reactions in human health. []
Compound Description: D01-4582, an α4β1 integrin antagonist, shows interindividual pharmacokinetic variability in beagles, partly attributed to albumin genetic polymorphisms. [] This finding highlights the importance of considering genetic factors in drug disposition and efficacy. []
Relevance: Sharing the benzoic acid core with 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, D01-4582 underscores the importance of understanding the pharmacokinetic properties of benzoic acid derivatives. Research on D01-4582's interindividual variability emphasizes the need to investigate the potential impact of genetic factors on the target compound's pharmacokinetics in different populations. []
Compound Description: CJ-42794, a selective antagonist of the prostaglandin E receptor subtype 4 (EP4), demonstrates complex effects on ulcerogenic and healing responses in the rat gastrointestinal mucosa. [] While showing a lower ulcerogenic potential compared to some COX inhibitors, CJ-42794 can impair ulcer healing, highlighting the complex role of EP4 in gastrointestinal health. []
Relevance: Though structurally different, CJ-42794 shares the benzoic acid core structure with 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid, emphasizing the diverse pharmacological activities of benzoic acid derivatives. Investigating CJ-42794's effects on ulcer formation and healing provides valuable insights for evaluating the potential gastrointestinal effects of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.